molecular formula C18H20N4O2S B6474559 N-[1-(4-cyanoquinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2640842-30-2

N-[1-(4-cyanoquinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide

Número de catálogo: B6474559
Número CAS: 2640842-30-2
Peso molecular: 356.4 g/mol
Clave InChI: MACNJOXRXDFJMH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[1-(4-cyanoquinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a synthetic small molecule characterized by a quinoline core substituted with a cyano group at the 4-position and a piperidine ring at the 2-position. The piperidine moiety is further modified with a cyclopropanesulfonamide group. The compound’s design emphasizes rigidity (via the cyclopropane ring) and hydrogen-bonding capacity (via the sulfonamide group), which are critical for optimizing binding affinity and selectivity .

Propiedades

IUPAC Name

N-[1-(4-cyanoquinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c19-11-13-10-18(20-17-6-2-1-5-16(13)17)22-9-3-4-14(12-22)21-25(23,24)15-7-8-15/h1-2,5-6,10,14-15,21H,3-4,7-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACNJOXRXDFJMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3C(=C2)C#N)NS(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares N-[1-(4-cyanoquinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide with analogous compounds from recent patent literature, focusing on structural motifs, synthetic pathways, and inferred pharmacological properties.

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
N-[1-(4-cyanoquinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide Quinoline 4-cyano, piperidin-3-yl, cyclopropanesulfonamide ~395.4 (estimated) Rigid cyclopropane; sulfonamide enhances solubility and target interaction
N-(1-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)pyrrolidin-3-yl)cyclopropanesulfonamide Imidazo-pyrrolo-pyrazine Pyrrolidine, cyclopropanesulfonamide 432 (M+H)+ Fused heterocyclic core; high polarity due to imidazo-pyrrolo-pyrazine system
N-(1-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)acetamide Triazolo-pyrazine Cyclobutyl, acetamide ~385 (estimated) Triazole ring introduces metabolic stability; cyclobutyl increases steric bulk
N-(4-(3-propyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)bicyclo[2.2.2]octan-1-yl)cyclopropanesulfonamide Bicyclo[2.2.2]octane + imidazo-pyrrolo-pyrazine Propyl, bicyclooctane, sulfonamide ~460 (estimated) Bicyclic scaffold enhances 3D complementarity; propyl substituent for lipophilicity

Key Differences and Implications

Core Heterocycle: The quinoline core in the target compound contrasts with the imidazo-pyrrolo-pyrazine or triazolo-pyrazine systems in analogs. Quinoline derivatives are often associated with kinase inhibition (e.g., JAK/STAT pathways), whereas fused pyrrolo-pyrazine systems are explored in oncology (e.g., mTOR/PI3K inhibitors) .

In contrast, analogs with imidazo-pyrrolo-pyrazine cores rely on nitrogen-rich frameworks for π-π stacking or hydrogen bonding . Cyclopropanesulfonamide vs. acetamide: Sulfonamide groups generally improve aqueous solubility and metabolic stability compared to acetamide derivatives, which may undergo faster hydrolysis .

Synthetic Complexity: The target compound’s synthesis involves functionalizing a quinoline core, which is more straightforward than the multi-step routes required for fused heterocycles like imidazo-pyrrolo-pyrazine (e.g., Example 15 in ).

Pharmacological Predictions: Molecular weight and polar surface area (PSA) differences suggest divergent bioavailability profiles. For instance, the bicyclo[2.2.2]octane analog (MW ~460) may exhibit reduced blood-brain barrier penetration compared to the quinoline-based compound (MW ~395) .

Research Findings and Limitations

  • Patent Data: Current evidence from European patent applications (2022) lacks explicit biological data for N-[1-(4-cyanoquinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide, limiting direct pharmacological comparisons. However, analogs with similar sulfonamide-heterocycle hybrids show nanomolar-range activity in kinase assays .
  • Unresolved Questions: The impact of the 4-cyanoquinolin-2-yl group on selectivity versus off-target effects remains uncharacterized. Comparative studies with pyrazine-based analogs (e.g., imidazo-pyrrolo-pyrazine derivatives) are needed to validate structure-activity relationships.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.